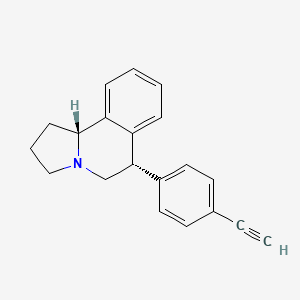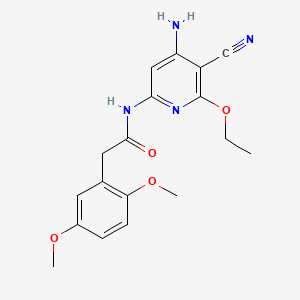
Hexadecanolide
概要
説明
Hexadecanolide is a fragrance ingredient described as having a sweet musk note of great diffusion and tenacity with balsamic and animal effects . It is ultimately biodegradable and shows substantivity for more than 48 hours .
Synthesis Analysis
The synthesis of this compound has been studied in detail. One method involves the thermal decomposition of tricyclohexylidene triperoxide (TCTP), both in its pure form and in a 4% w/w solution of n-dodecane . The nonparametric kinetics method was applied to process the kinetic data from differential scanning calorimetry .
Molecular Structure Analysis
This compound has a molecular formula of C16H30O2 . It contains a total of 48 bonds, including 18 non-H bonds, 1 multiple bond, 1 double bond, and 1 ester (aliphatic) .
Chemical Reactions Analysis
The synthesis of this compound by thermal decomposition of TCTP has been studied . The process involves decomposing the pure substance and in a 4% w/w solution of n-dodecane .
科学的研究の応用
Antineoplastic Activity and Immune Modulation Hexadecanolide, and related compounds, have shown promise in the field of cancer treatment. For instance, Hexadecylphosphocholine (He-PC) is noted for its remarkable antineoplastic activity on various leukemia cell lines and has demonstrated a superior effect in the treatment of rat mammary carcinomas compared to traditional chemotherapy agents like cyclophosphamide. This compound is absorbed well when administered orally and metabolized in the liver, showing potential for oral chemotherapy regimens. In clinical pilot studies, topical application of He-PC has shown to induce skin tumor regressions without noticeable local or systemic side effects, indicating its potential for topical treatments in certain cancer types (Unger et al., 1989; Dummer et al., 1993).
Bioenergetic Metabolism in Parasitic Treatment Miltefosine (another name for Hexadecylphosphocholine or HePC) has been investigated for its effects on the bioenergetic metabolism of Leishmania donovani, a parasite responsible for visceral leishmaniasis. Research indicates that miltefosine induces a significant decline in the intracellular ATP levels of the parasites, reduces the oxygen consumption rate, and causes mitochondrial depolarization, suggesting that cytochrome c oxidase might be a target in its mechanism against Leishmania donovani. These findings support miltefosine's potential as a first-choice, orally active drug for treating visceral leishmaniasis, especially in cases of resistance to traditional treatments (Luque-Ortega & Rivas, 2007).
Antimicrobial and Antiviral Applications Studies have also explored this compound derivatives for their antimicrobial and antiviral activities. For instance, hexadecylphosphocholine has shown efficacy in treating visceral leishmaniasis in mice, demonstrating a superior reduction in parasite load compared to standard treatments. Its oral administration offers a promising route for treatment, highlighting its potential in antimicrobial therapy (Kuhlencord et al., 1992). Furthermore, the pharmacokinetic behavior of liposomal hexadecylphosphocholine suggests reduced toxicity and improved antineoplastic efficacy, opening avenues for safer chemotherapy protocols (Kaufmann-Kolle et al., 2004).
Safety and Hazards
作用機序
Target of Action
Hexadecanolide, also known as Juniper lactone or Oxacycloheptadecan-2-one , is a synthetic compound used in flavors and fragrances
Mode of Action
The exact mode of action of this compound is not well-documented. As a fragrance ingredient, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific scent. The compound has a balsamic, sweet, and animalic organoleptic property .
Result of Action
The primary result of this compound’s action is the elicitation of a scent perception due to its interaction with olfactory receptors. It has a balsamic, sweet, and animalic scent profile , contributing to the overall fragrance of a product.
生化学分析
Biochemical Properties
It is known that the compound is synthesized from a biological source and is stabilized with BHT
Cellular Effects
It has been found to stimulate oviposition in Aedes aegypti mosquitoes . This suggests that Hexadecanolide may interact with cell signaling pathways, gene expression, and cellular metabolism in these organisms.
Molecular Mechanism
It is known that the compound has a molecular weight of 254.41 and its structure includes a cyclic ester group . This could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and is typically stored as a combustible solid
特性
IUPAC Name |
oxacycloheptadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPJYNMYCVCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(=O)OCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047622 | |
| Record name | Oxacycloheptadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-29-5 | |
| Record name | Hexadecanolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxacycloheptadecan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxacycloheptadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxacycloheptadecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECANOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E2HO00C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



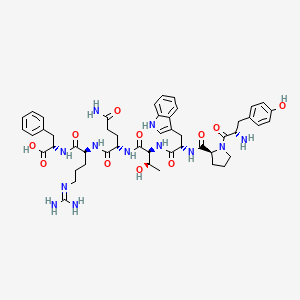


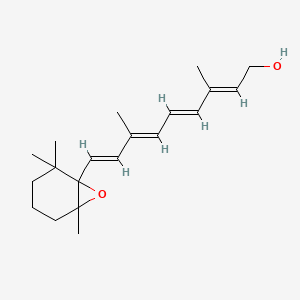
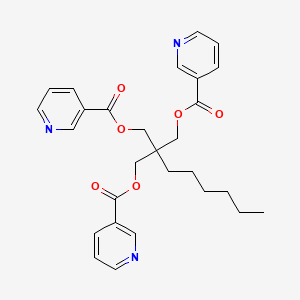
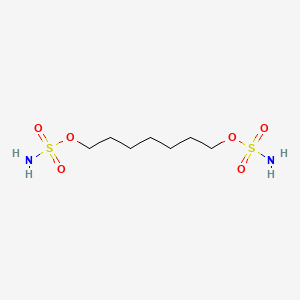

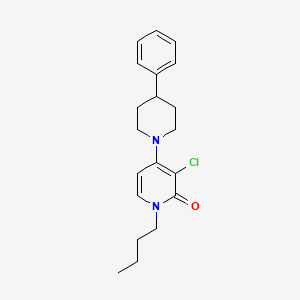
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
![3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B1673072.png)
![1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B1673073.png)
